molecular formula C10H10Br2O2 B1434633 Ethyl 2-bromo-6-(bromomethyl)benzoate CAS No. 1261851-80-2

Ethyl 2-bromo-6-(bromomethyl)benzoate

Cat. No. B1434633
M. Wt: 321.99 g/mol
InChI Key: JJRKRXBKESKMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-6-(bromomethyl)benzoate is a chemical compound with the CAS Number: 1261851-80-2 . It has a molecular weight of 322 .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-6-(bromomethyl)benzoate is 1S/C10H10Br2O2/c1-2-14-10(13)9-7(6-11)4-3-5-8(9)12/h3-5H,2,6H2,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-bromo-6-(bromomethyl)benzoate are not available, halobenzoic acid esters like Ethyl 2-bromobenzoate have been reported to undergo silylation and hydrolysis .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-6-(bromomethyl)benzoate has a molecular weight of 322 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Novel Polymers

Ethyl 2-bromo-6-(bromomethyl)benzoate has been utilized in the preparation of novel aliphatic polycarbonate esters. Researchers investigated its reactions with carboxylic acids, amines, and alcohols, showing potential in the synthesis of biodegradable polymers with improved degradation profiles. This approach aimed at the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates, demonstrating its utility in creating materials with potential environmental benefits (Ben-Shaba & Domb, 2006).

Advancements in Heterocyclic Chemistry

In heterocyclic chemistry, the compound facilitated the C-benzylation of heterocyclic ketene aminals, leading to the production of e-lactam fused heterocyclic compounds. This process underscores its importance in generating novel heterocyclic structures, which are crucial in drug development and material science (Xu et al., 2002).

Development of Carbocyclic Nucleoside Analogues

Research into carbocyclic nucleoside analogues, which are significant in antiviral and anticancer therapies, has benefited from the use of ethyl 2-bromo-6-(bromomethyl)benzoate. This compound served as a starting material in complex synthetic routes leading to novel bicyclo[2.2.1]hept-2-ene derivatives, highlighting its role in the synthesis of therapeutic agents (Hřebabecký et al., 2008).

Synthesis Technology Improvement

The optimization of synthesis technology for related compounds, like 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, demonstrates the compound's role in enhancing synthetic methodologies. These advancements contribute to the efficiency and yield of chemical syntheses, which are critical for pharmaceutical and material science applications (Huang Bi-rong, 2013).

Contributions to Bioactive Compound Development

The compound's derivatives have been explored for their potential as bioactive agents, particularly in the development of novel anti-juvenile hormone agents. These studies are indicative of the compound's utility in creating biochemical tools and potential insect control agents (Ishiguro et al., 2003).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-bromo-6-(bromomethyl)benzoate is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

ethyl 2-bromo-6-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9-7(6-11)4-3-5-8(9)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRKRXBKESKMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-6-(bromomethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-(bromomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-6-(bromomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-6-(bromomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-6-(bromomethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-6-(bromomethyl)benzoate
Reactant of Route 6
Ethyl 2-bromo-6-(bromomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.